molecular formula C10H11BrO B14032355 (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B14032355
M. Wt: 227.10 g/mol
InChI Key: HHRJLSOCAXUMTG-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound with a unique structure that includes a bromine atom and a methanol group attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a methanol group. One common method includes the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent like dichloromethane to yield 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to yield a hydrogen-substituted indene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of (4-Bromo-2,3-dihydro-1H-inden-2-yl)aldehyde.

    Reduction: Formation of 2,3-dihydro-1H-inden-2-ylmethanol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
  • (6-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
  • (4-Bromo-2,3-dihydro-1H-inden-2-yl)ethanol

Comparison: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry.

Biological Activity

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

The compound's IUPAC name is this compound, with a molecular formula of C10H11BrOC_{10}H_{11}BrO and a molecular weight of 227.1 g/mol. Its structure features a brominated indene derivative, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that indene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antibacterial Properties :
    • The compound has demonstrated effectiveness against certain bacterial strains. Research suggests that the presence of the bromine atom enhances its antibacterial activity by interfering with bacterial cell wall synthesis .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to reduced tumor growth.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities associated with inflammation and immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antitumor Activity

A study published in Cancer Letters examined the effects of various indene derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in MCF7 breast cancer cells with an IC50 value of 15 µM .

Study 2: Antibacterial Properties

In a study assessing the antibacterial properties of halogenated indenes, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antibacterial activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameAntitumor ActivityAntibacterial ActivityAnti-inflammatory Activity
(4-Bromo-2,3-dihydro-1H-indene)ModerateHighModerate
(5-Bromoindole)HighModerateHigh
(Indanone derivatives)HighLowModerate

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(4-bromo-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-3-1-2-8-4-7(6-12)5-9(8)10/h1-3,7,12H,4-6H2

InChI Key

HHRJLSOCAXUMTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2Br)CO

Origin of Product

United States

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